molecular formula C7H13NO3 B1242874 N-(2,2-dimethoxyethyl)prop-2-enamide CAS No. 34268-69-4

N-(2,2-dimethoxyethyl)prop-2-enamide

Cat. No.: B1242874
CAS No.: 34268-69-4
M. Wt: 159.18 g/mol
InChI Key: CMMYGCUEJWTBCG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS: 49707-23-5) is an acrylamide derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. It is characterized by a 2,2-dimethoxyethyl group attached to the nitrogen of the acrylamide backbone. The compound is typically a colorless to pale yellow oil, sensitive to light, and stored under inert conditions . Its primary application lies in polymer chemistry, particularly as a precursor for synthesizing functionalized acrylamides like dimethoxyethyl acrylamide .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-dimethoxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGCUEJWTBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045002
Record name N-(2,2-Dimethoxyethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49707-23-5
Record name N-(2,2-Dimethoxyethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49707-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxyethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-dimethoxyethyl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

Structural Features : These compounds feature a methyl group on the acrylamide backbone and an aryl-substituted ethyl group (e.g., halogens or methoxy groups on the benzene ring). Examples include N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide .
Synthesis : Synthesized via N-acylation of phenethylamines with methacryloyl chloride, achieving yields >85% .
Applications : Used as templates for molecularly imprinted polymers (MIPs) targeting phenethylamines like tyramine, enabling selective recognition in analytical chemistry .
Key Difference : The absence of a dimethoxyethyl group and presence of aryl substituents enhance π-π interactions in MIPs, unlike the ether-linked dimethoxy group in the target compound .

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino-3-Diethylaminopropenamide

Structural Features: Contains cyano and ethoxycarbonyl groups, enabling dual reactivity as a protecting group and heterocyclic precursor . Synthesis: Prepared via sequential reactions of ethyl 2-cyano-3-ethoxycarbonylacrylate with amines, followed by treatment with DMFDEA . Applications: Serves as a versatile intermediate for synthesizing nitrogen-containing heterocycles (e.g., pyridopyrimidinones) in drug discovery . Key Difference: The cyano and ethoxycarbonyl groups confer distinct electronic properties, enabling nucleophilic substitutions absent in the target compound .

Natural Derivatives from Lycium Species

Examples :

  • N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, CAS: N/A): Isolated from Lycium barbarum roots, this derivative exhibits anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), outperforming the reference drug quercetin .
  • (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide: Reported in Lycium yunnanense, it shows similar bioactivity due to phenolic and methoxy substituents . Key Difference: Hydroxyl and methoxy groups on the aromatic rings enhance antioxidant and anti-inflammatory properties, contrasting with the non-phenolic dimethoxyethyl group in the target compound .

N-(2,2-Dimethoxyethyl)-2-methylprop-2-enamide (CAS: 95984-11-5)

Structural Features: A methyl group replaces the hydrogen on the acrylamide’s α-carbon, increasing steric hindrance . Key Difference: The methyl group reduces polymerization reactivity compared to the unsubstituted acrylamide in the target compound .

N-(2-Hydroxyethyl)acrylamide (CAS: 7646-67-5)

Structural Features : A hydroxyethyl group replaces the dimethoxyethyl moiety .
Applications : Widely used in hydrogels and biomedical materials due to hydrophilicity from the hydroxyl group.
Key Difference : The hydroxyl group improves water solubility, whereas the dimethoxyethyl group in the target compound enhances lipophilicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Application(s) Reference
N-(2,2-Dimethoxyethyl)prop-2-enamide C₇H₁₃NO₃ 159.18 2,2-Dimethoxyethyl Acylation of amines Polymer precursor
N-(2-Arylethyl)-2-methylprop-2-enamide Varies Varies Aryl, methyl Methacryloyl chloride + phenethylamines MIPs for phenethylamines
Ethyl 2-(2-Cyano...) C₁₁H₁₇N₃O₄ 255.27 Cyano, ethoxycarbonyl Sequential alkylation/DMFDEA Heterocyclic intermediates
N-[2-(3,4-Dihydroxyphenyl)...prop-2-enamide C₁₈H₁₉NO₅ 329.35 Dihydroxyphenyl, methoxy Natural isolation Anti-inflammatory agents
N-(2-Hydroxyethyl)acrylamide C₅H₉NO₂ 115.13 Hydroxyethyl Acrylation of ethanolamine Hydrogels, biomaterials

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